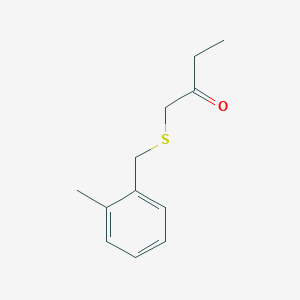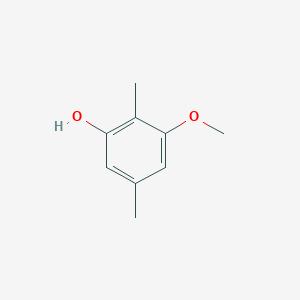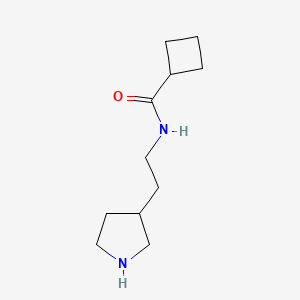
n-(2-(Pyrrolidin-3-yl)ethyl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-(Pyrrolidin-3-yl)ethyl)cyclobutanecarboxamide: is a synthetic organic compound characterized by the presence of a pyrrolidine ring attached to an ethyl chain, which is further connected to a cyclobutanecarboxamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Pyrrolidin-3-yl)ethyl)cyclobutanecarboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diaminobutane.
Attachment of the Ethyl Chain: The ethyl chain is introduced via alkylation reactions using reagents like ethyl bromide.
Formation of the Cyclobutanecarboxamide Group: The final step involves the formation of the cyclobutanecarboxamide group through the reaction of cyclobutanecarboxylic acid with the intermediate product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of pyrrolidinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the cyclobutanecarboxamide, resulting in the formation of corresponding alcohols.
Substitution: The compound can participate in substitution reactions, especially at the nitrogen atom of the pyrrolidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Pyrrolidinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrrolidine derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive compound with various biological activities.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of n-(2-(Pyrrolidin-3-yl)ethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, while the cyclobutanecarboxamide group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
類似化合物との比較
- n-(2-(Pyrrolidin-3-yl)ethyl)cyclopentanecarboxamide
- n-(2-(Pyrrolidin-3-yl)ethyl)cyclohexanecarboxamide
- n-(2-(Pyrrolidin-3-yl)ethyl)cyclopropanecarboxamide
Uniqueness:
- The presence of the cyclobutanecarboxamide group provides unique steric and electronic properties compared to other cyclic carboxamides.
- The combination of the pyrrolidine ring and the cyclobutanecarboxamide group offers a distinct structural framework that can be exploited for various applications.
特性
分子式 |
C11H20N2O |
|---|---|
分子量 |
196.29 g/mol |
IUPAC名 |
N-(2-pyrrolidin-3-ylethyl)cyclobutanecarboxamide |
InChI |
InChI=1S/C11H20N2O/c14-11(10-2-1-3-10)13-7-5-9-4-6-12-8-9/h9-10,12H,1-8H2,(H,13,14) |
InChIキー |
IUNHZNBNNLBNDR-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C(=O)NCCC2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,5-Dioxo-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B13653454.png)
![[3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13653459.png)
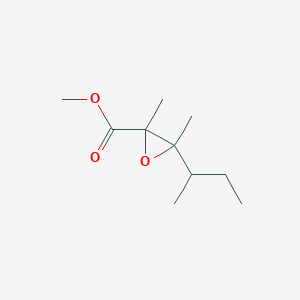
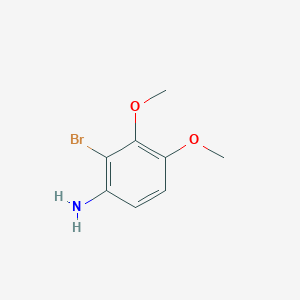

![3-(1-{[4-(2,5-Dimethyl-phenyl)-thiazol-2-yl]-hydrazono}-ethyl)-8-methoxy-chromen-2-one](/img/structure/B13653483.png)
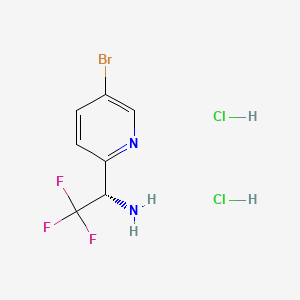
![1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13653522.png)
![7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B13653528.png)

